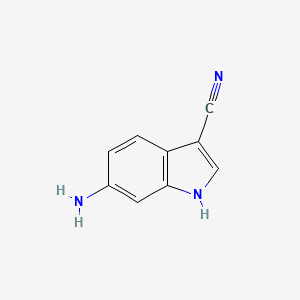

6-amino-1H-indole-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c10-4-6-5-12-9-3-7(11)1-2-8(6)9/h1-3,5,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWEPNRNPXXROIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20658784 | |

| Record name | 6-Amino-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625115-91-5 | |

| Record name | 6-Amino-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 6-Amino-1H-indole-3-carbonitrile

This guide provides an in-depth exploration of the synthetic pathways leading to 6-amino-1H-indole-3-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug development. The strategic combination of the indole scaffold, a key "privileged structure" in numerous biologically active compounds, with a versatile nitrile group and a reactive amino moiety at the 6-position, makes this molecule a significant precursor for a diverse range of pharmaceutical agents.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the underlying chemical principles.

Introduction: The Significance of the Indole Nucleus

The indole ring system is a fundamental motif in a vast number of natural products and synthetic compounds that exhibit profound biological activities.[1] Its presence in the essential amino acid tryptophan and the neurotransmitter serotonin highlights its biological importance.[1] Consequently, the development of efficient synthetic routes to functionalized indoles is a cornerstone of modern organic and medicinal chemistry.[2][3][4][5][6] The target molecule, this compound, integrates the indole core with a nitrile group, a versatile precursor for amines and carboxylic acids, and an amino group that can be further functionalized.[1]

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound suggests a multi-step synthesis commencing from a readily available indole precursor. The primary disconnection points are the C-N bond of the amino group and the C-C bond of the nitrile group. A common and effective strategy involves the introduction of a nitro group at the 6-position of the indole ring, which can then be reduced to the desired amine in the final step. The nitrile group at the 3-position can be installed from a corresponding aldehyde.

This guide will focus on a robust and widely applicable synthetic route, which can be summarized in three key stages:

-

Nitration: Introduction of a nitro group at the C6 position of the indole ring.

-

Cyanation: Conversion of a 3-formyl group to a 3-carbonitrile.

-

Reduction: Reduction of the 6-nitro group to the 6-amino group.

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of 6-Nitro-1H-indole-3-carbonitrile

Step 1.1: Nitration of Indole-3-carboxaldehyde

The introduction of a nitro group onto the indole ring is a critical step. Direct nitration of indole can be challenging due to the acid-sensitivity of the pyrrole ring.[2] However, the presence of an electron-withdrawing formyl group at the C3 position deactivates the pyrrole ring towards electrophilic attack and directs the nitration to the benzene ring, favoring substitution at the 6-position.[1]

Experimental Protocol:

-

To a stirred solution of indole-3-carboxaldehyde in concentrated sulfuric acid, cooled to 0 °C, add potassium nitrate portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-3 hours.

-

Pour the reaction mixture onto crushed ice, resulting in the precipitation of a solid.

-

Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield 6-nitro-1H-indole-3-carboxaldehyde.

Causality Behind Experimental Choices:

-

Sulfuric Acid as Solvent: Concentrated sulfuric acid serves as both the solvent and the proton source to generate the nitronium ion (NO₂⁺) from potassium nitrate.

-

Low Temperature: Maintaining a low temperature is crucial to control the exothermic nitration reaction and prevent unwanted side reactions and degradation of the indole core.

-

Workup with Ice: Quenching the reaction with ice water precipitates the product, which is sparingly soluble in aqueous media, and dilutes the strong acid, facilitating safe handling.

Step 1.2: Conversion of 6-Nitro-1H-indole-3-carboxaldehyde to 6-Nitro-1H-indole-3-carbonitrile

The conversion of the aldehyde to a nitrile is a key transformation. A reliable method involves the dehydration of the corresponding oxime or a direct conversion using specific reagents. A one-step conversion of an aromatic aldehyde to a nitrile is highly efficient.[7]

Experimental Protocol:

-

A mixture of 6-nitro-1H-indole-3-carboxaldehyde, diammonium hydrogen phosphate, and 1-nitropropane in glacial acetic acid is refluxed for several hours.[7]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the volatile components are removed under reduced pressure.

-

The residue is treated with water to precipitate the crude 6-nitro-1H-indole-3-carbonitrile.[7]

-

The solid is collected by filtration, dried, and can be further purified by recrystallization.[7]

Causality Behind Experimental Choices:

-

Diammonium Hydrogen Phosphate and 1-Nitropropane: This reagent system facilitates the direct conversion of the aldehyde to the nitrile.[7]

-

Glacial Acetic Acid as Solvent: Provides an acidic medium for the reaction and has a suitable boiling point for refluxing conditions.

-

Aqueous Workup: The product's low solubility in water allows for its precipitation and easy separation from the reaction mixture.

Part 2: Synthesis of this compound by Reduction

The final and critical step is the reduction of the nitro group to an amine. A variety of methods are available for this transformation, and the choice of reagent depends on factors such as functional group tolerance, reaction conditions, and scale.[8][9][10][11]

The following diagram illustrates the general mechanism for the reduction of a nitro group to an amine, which typically proceeds through nitroso and hydroxylamine intermediates.

Caption: General pathway for the reduction of a nitro group.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is often the method of choice for nitro reductions due to its clean nature and high yields.[8]

Experimental Protocol:

-

6-Nitro-1H-indole-3-carbonitrile is dissolved in a suitable solvent such as ethanol or ethyl acetate.

-

A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

-

The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (typically 3-4 atm) at room temperature until the theoretical amount of hydrogen is consumed.

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield this compound.

Causality Behind Experimental Choices:

-

Palladium on Carbon (Pd/C): A highly efficient and commonly used catalyst for the reduction of aromatic nitro groups.[8]

-

Hydrogen Gas: The reducing agent in this process.

-

Celite Filtration: A filter aid used to effectively remove the fine palladium catalyst from the reaction mixture.

Method B: Metal-Acid Reduction

Reduction using metals in an acidic medium is a classical and robust method.[10] Tin(II) chloride is a mild reducing agent that is often used when other reducible functional groups are present.[8]

Experimental Protocol:

-

6-Nitro-1H-indole-3-carbonitrile is suspended in a solvent like ethanol or ethyl acetate.

-

An excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) is added to the suspension.

-

The mixture is heated to reflux for several hours.

-

After cooling, the reaction mixture is poured into ice water and basified with a sodium hydroxide or sodium bicarbonate solution to precipitate the tin salts.

-

The product is then extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the desired product.

Causality Behind Experimental Choices:

-

Tin(II) Chloride: A chemoselective reducing agent that is effective for the reduction of nitro groups in the presence of other functional groups.[8]

-

Reflux Conditions: The elevated temperature accelerates the rate of the reduction reaction.

-

Basification: The addition of a base is necessary to neutralize the acidic reaction mixture and to precipitate tin hydroxides, facilitating the extraction of the amine product.

Data Summary

| Step | Starting Material | Product | Reagents and Conditions | Typical Yield |

| 1.1 | Indole-3-carboxaldehyde | 6-Nitro-1H-indole-3-carboxaldehyde | KNO₃, H₂SO₄, 0-5 °C | Good to Excellent |

| 1.2 | 6-Nitro-1H-indole-3-carboxaldehyde | 6-Nitro-1H-indole-3-carbonitrile | (NH₄)₂HPO₄, 1-nitropropane, CH₃COOH, reflux | Fair to Good[7] |

| 2 (A) | 6-Nitro-1H-indole-3-carbonitrile | This compound | H₂, 10% Pd/C, Ethanol, RT | High |

| 2 (B) | 6-Nitro-1H-indole-3-carbonitrile | This compound | SnCl₂·2H₂O, Ethanol, reflux | Good to High |

Conclusion

The synthesis of this compound is a multi-step process that can be achieved with good overall yields through a well-defined synthetic route. The key steps of nitration, cyanation, and reduction are well-established transformations in organic chemistry. The choice of reagents and reaction conditions for the final reduction step can be tailored based on the specific requirements of the synthesis, including the presence of other functional groups and the desired scale of the reaction. This guide provides a solid foundation for the preparation of this valuable building block, enabling further exploration of its potential in the development of novel therapeutic agents.

References

- 1. 6-nitro-1H-indole-3-carbonitrile | 4769-99-7 | Benchchem [benchchem.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 4. Indole Synthesis: Methods and Mechanisms_Chemicalbook [chemicalbook.com]

- 5. Indole - Wikipedia [en.wikipedia.org]

- 6. Indole synthesis [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. Amine synthesis by nitro compound reduction [organic-chemistry.org]

An In-depth Technical Guide to the Chemical Properties of 6-amino-1H-indole-3-carbonitrile

Abstract: The indole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in natural products and its role as a "privileged scaffold" in medicinal chemistry.[1][2] This guide provides a comprehensive technical overview of 6-amino-1H-indole-3-carbonitrile, a versatile bifunctional indole derivative. By dissecting its physicochemical properties, spectroscopic signature, synthetic accessibility, and chemical reactivity, this document serves as a foundational resource for researchers in drug discovery, chemical biology, and materials science. We will explore the nuanced interplay of the electron-rich indole core with the nucleophilic 6-amino group and the electrophilic 3-carbonitrile, which together offer a rich landscape for chemical modification and application development.

Core Physicochemical and Structural Characteristics

This compound is a solid, crystalline compound at room temperature. Its structure features a fused bicyclic system comprising a benzene ring and a pyrrole ring, with key functional groups at positions 3 and 6 that dictate its chemical behavior. The primary amine at the C-6 position and the nitrile at the C-3 position make it an attractive starting material for generating diverse chemical libraries.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 625115-91-5 | [3] |

| Molecular Formula | C₉H₇N₃ | |

| Molecular Weight | 157.18 g/mol | [3] |

| Physical Form | Solid | |

| Melting Point | Not available; related 6-aminoindole melts at 75-79 °C. | |

| Purity | Typically >95% | [3] |

| Solubility | Sparingly soluble in chloroform, DMSO, and methanol.[4] | |

| InChI Key | VWEPNRNPXXROIV-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC2=C(C=C1N)NC=C2C#N |

Synthetic Pathways and Methodologies

While a specific, published synthesis for this compound is not readily found in the preliminary search, its structure can be accessed through established indole synthesis methodologies. A logical and robust approach involves the functionalization of a pre-formed indole ring, a common strategy in heterocyclic chemistry. A plausible retrosynthetic analysis suggests starting from a commercially available 6-nitroindole derivative.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 6-nitro-1H-indole-3-carbaldehyde. This strategy leverages the directing effects of the indole nucleus and the well-established transformations of the aldehyde and nitro functional groups.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Hypothetical Approach

-

Step 1: Synthesis of 6-Nitro-1H-indole-3-carbonitrile.

-

Rationale: The conversion of an aldehyde to a nitrile is a standard transformation, often proceeding through an oxime intermediate. This avoids harsh conditions that could affect the sensitive indole ring.[5][6]

-

Procedure: a. Dissolve 6-nitro-1H-indole-3-carbaldehyde (1.0 eq) in a suitable solvent like pyridine or a mixture of pyridine and acetic anhydride. b. Add hydroxylamine hydrochloride (1.1 eq) and stir at room temperature until the formation of the intermediate oxime is complete (monitored by TLC). c. Add acetic anhydride (2.0-3.0 eq) to the reaction mixture and heat to reflux. The acetic anhydride serves as a dehydrating agent to convert the oxime directly to the nitrile. d. After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product. e. Filter, wash the solid with water, and dry under vacuum to yield 6-nitro-1H-indole-3-carbonitrile.

-

-

Step 2: Reduction to this compound.

-

Rationale: The reduction of an aromatic nitro group to a primary amine is a high-yielding and reliable reaction. Catalytic hydrogenation or metal-acid systems are commonly employed. Tin(II) chloride in hydrochloric acid is a classic and effective method.

-

Procedure: a. Suspend 6-nitro-1H-indole-3-carbonitrile (1.0 eq) in ethanol or ethyl acetate. b. Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) followed by concentrated hydrochloric acid. c. Heat the mixture to 50-70 °C and stir until the reaction is complete (monitored by TLC). d. Cool the reaction, and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic (pH > 8). e. Extract the product with an organic solvent like ethyl acetate. f. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Spectroscopic Characterization

Verifying the structure of a synthesized molecule is paramount. The following section details the expected spectroscopic data for this compound based on the analysis of its functional groups and data from analogous structures.[7][8][9][10]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.0 ppm (s, 1H, indole N-H); δ ~8.2 ppm (s, 1H, H-2); δ ~7.5 ppm (d, 1H, H-4); δ ~6.8 ppm (d, 1H, H-7); δ ~6.6 ppm (dd, 1H, H-5); δ ~5.2 ppm (s, 2H, -NH₂). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~145 ppm (C-6); δ ~137 ppm (C-7a); δ ~133 ppm (C-2); δ ~122 ppm (C-4); δ ~121 ppm (C-3a); δ ~118 ppm (C≡N); δ ~112 ppm (C-5); δ ~98 ppm (C-7); δ ~86 ppm (C-3). |

| IR (KBr) | ν ~3450-3300 cm⁻¹ (N-H stretch, amine & indole); ν ~2220 cm⁻¹ (C≡N stretch, strong); ν ~1620 cm⁻¹ (N-H bend); ν ~1580, 1470 cm⁻¹ (Aromatic C=C stretch).[11] |

| Mass Spec. (ESI-MS) | [M+H]⁺ = 158.07; [M-H]⁻ = 156.06. Fragmentation may involve loss of HCN. |

Chemical Reactivity and Derivatization Potential

The true utility of this compound lies in its potential for diverse chemical transformations, enabling the synthesis of a wide array of derivatives. The reactivity is governed by the indole nitrogen, the C-6 amino group, and the C-3 nitrile group.

Caption: Key reaction pathways for derivatizing the core scaffold.

-

Reactions at the 6-Amino Group: The primary aromatic amine is a potent nucleophile and the most reactive site for many transformations.

-

N-Acylation/Sulfonylation: It readily reacts with acyl chlorides, sulfonyl chlorides, and anhydrides in the presence of a base to form stable amide and sulfonamide linkages. This is a cornerstone of library synthesis for structure-activity relationship (SAR) studies.

-

N-Alkylation: While direct alkylation can lead to mixtures of primary, secondary, and tertiary amines, reductive amination with aldehydes or ketones provides a controlled method for synthesizing secondary amines.

-

Diazotization: The amine can be converted to a diazonium salt, a versatile intermediate that can be displaced by a wide range of nucleophiles (e.g., -OH, -F, -Cl, -Br, -I) via Sandmeyer or related reactions, dramatically altering the electronic and steric properties of the benzene portion of the indole.

-

-

Reactions at the 3-Nitrile Group: The nitrile group is a stable but versatile functional group.

-

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to the corresponding 6-amino-1H-indole-3-carboxamide or further to 6-amino-1H-indole-3-carboxylic acid.[] The resulting carboxylic acid is a key handle for amide coupling reactions.

-

Reduction: The nitrile can be reduced to a 3-(aminomethyl) group using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, providing another point for derivatization.

-

-

Reactions at the Indole N-H: The indole nitrogen is weakly acidic and can be deprotonated by strong bases like sodium hydride (NaH). The resulting anion is a strong nucleophile that can be alkylated or acylated to install substituents at the N-1 position.[13] This is often done to block this site or to introduce groups that modulate the molecule's overall properties.

Applications in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a valuable building block for creating focused libraries of compounds for biological screening. The indole core is a known pharmacophore that interacts with numerous biological targets.[1] The strategic placement of the amino and nitrile groups provides vectors for chemical exploration.

-

Kinase Inhibitors: Many ATP-competitive kinase inhibitors feature a heterocyclic core that forms hydrogen bonds within the adenine-binding region of the kinase hinge. The indole N-H and the 6-amino group can serve as hydrogen bond donors, while the nitrile can act as an acceptor. Derivatization of the amino group allows for probing of the solvent-exposed regions, a common strategy for improving potency and selectivity.[14]

-

Antimicrobial and Antiviral Agents: Substituted indoles have demonstrated a wide range of antimicrobial activities.[14] The ability to generate large libraries from this scaffold facilitates screening against various pathogens to identify new leads.

-

CNS Receptor Ligands: The indole structure is related to the neurotransmitter serotonin. As such, indole derivatives are frequently explored as ligands for serotonin, dopamine, and other CNS receptors.

Conclusion

This compound represents a highly versatile and synthetically accessible chemical entity. Its trifunctional nature—an electron-rich aromatic system, a nucleophilic amine, and a modifiable nitrile—provides a robust platform for the generation of complex molecular architectures. The principles and protocols outlined in this guide demonstrate the compound's significant potential as a core building block in the fields of drug discovery, chemical probe development, and materials science. A thorough understanding of its reactivity is the key to unlocking its full potential in creating novel molecules with tailored functions.

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 530-75-6 | CAS DataBase [m.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 13. arkat-usa.org [arkat-usa.org]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Biological Activity of 6-Amino-1H-indole-3-carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole nucleus is a cornerstone scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active natural products and synthetic drugs.[1][2][3] Strategic functionalization of this privileged structure offers a pathway to modulate therapeutic activity and selectivity. This guide focuses on a specific, promising class: 6-amino-1H-indole-3-carbonitrile derivatives . The presence of a 6-amino group provides a critical vector for hydrogen bonding or further chemical modification, while the 3-carbonitrile moiety is a known pharmacophore in kinase inhibitors. Here, we synthesize the current understanding of the biological activities of this scaffold, detailing mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

The Strategic Importance of the this compound Scaffold

The unique arrangement of the 6-amino and 3-carbonitrile groups on the indole core creates a molecule with significant potential for targeted therapeutic intervention.

-

The Indole Core : A bicyclic aromatic system that mimics the structure of tryptophan, allowing it to interact with a wide array of biological targets, particularly enzymes and receptors.[1] Its planar nature facilitates stacking interactions, while the pyrrole nitrogen can act as a hydrogen bond donor.

-

The 3-Carbonitrile Group : This electron-withdrawing group is a key feature in a number of potent enzyme inhibitors. It can act as a hydrogen bond acceptor and is often found in the hinge-binding motifs of protein kinase inhibitors, contributing to high-affinity interactions within the ATP-binding pocket.

-

The 6-Amino Group : This substituent dramatically influences the molecule's electronic properties and provides a crucial point for interaction or further derivatization. As a hydrogen bond donor and acceptor, it can anchor the molecule to its biological target. Furthermore, it serves as a synthetic handle for creating diverse chemical libraries to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Core structure and key functional groups.

Primary Biological Activities and Mechanisms of Action

Research into this compound and related analogs has revealed significant potential in oncology and infectious diseases.

Anticancer Activity

The most prominent therapeutic potential for this class of compounds lies in their antiproliferative and pro-apoptotic effects on cancer cells.[2] The primary mechanism involves the targeted inhibition of protein kinases, which are critical regulators of cell signaling pathways that become dysregulated in cancer.[4][5]

A. Mechanism: Protein Kinase Inhibition

Kinases are enzymes that catalyze the phosphorylation of proteins, acting as crucial on/off switches in cellular signaling. Many cancers are driven by aberrant kinase activity. The 1H-indole-3-carbonitrile scaffold is particularly effective at targeting the ATP-binding site of various kinases.

-

Tropomyosin Receptor Kinase (TRK) Inhibition : Fusions involving the NTRK gene lead to the expression of constitutively active TRK fusion proteins, which are oncogenic drivers in a range of tumors. Derivatives of 1H-indole-3-carbonitrile have been developed as highly potent TRK inhibitors.[6] Mechanistic studies show that these compounds induce cancer cell death by arresting the cell cycle, triggering apoptosis, and directly reducing the levels of phosphorylated (active) TRK.[6]

-

Other Kinase Targets (Src, EGFR, Pim) : The broader indole scaffold is a well-established inhibitor of numerous other kinases crucial to cancer progression, such as Src, Epidermal Growth Factor Receptor (EGFR), and Pim kinases.[4][7][8] The 6-amino-3-carbonitrile substitution pattern is well-suited for optimizing interactions within these kinase families, often by forming key hydrogen bonds with the "hinge" region of the enzyme's active site. Inhibition of these pathways disrupts downstream signaling related to proliferation, survival, and angiogenesis.[9]

B. Consequence: Cell Cycle Arrest and Apoptosis

By inhibiting key kinases, these derivatives disrupt the signaling cascades that control cell division and survival.[6] This interference leads to two primary outcomes:

-

Cell Cycle Arrest : Cancer cells are halted at specific checkpoints in the cell cycle (e.g., G2/M phase), preventing them from progressing to mitosis and division.[2]

-

Apoptosis : The compounds trigger programmed cell death, often through the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[8]

Caption: Mechanism of anticancer action via kinase inhibition.

Antimicrobial Activity

The indole nucleus is a well-known scaffold for the development of antimicrobial agents.[1][10] Derivatives have shown activity against a spectrum of pathogens, including multidrug-resistant Gram-positive bacteria.[11]

A. Mechanism of Action

While the precise mechanisms for the 6-amino-3-carbonitrile subclass are still under investigation, related indole derivatives act through multiple pathways:

-

Metabolic Inhibition : Recent studies on synthetic indole derivatives show they can inhibit bacterial respiratory metabolism, disrupting the electron transport chain.[11]

-

Membrane Disruption : These compounds can interfere with the bacterial cell membrane potential, leading to a loss of integrity and cell death.[11]

-

Inhibition of Efflux Pumps : Some indole derivatives can inhibit bacterial efflux pumps like NorA in Staphylococcus aureus, which are responsible for pumping antibiotics out of the cell. This action can restore susceptibility to conventional antibiotics.[10]

B. Structure-Activity Relationship (SAR) Insights

For antimicrobial indoles, specific substitutions are known to be critical for potency. For instance, the introduction of pyridinium moieties or other cationic groups can enhance interaction with the negatively charged bacterial cell membrane.[12][13] Further exploration of substitutions on the 6-amino group of the title scaffold could yield compounds with enhanced antimicrobial efficacy.

Synthesis, Experimental Design, and Data Interpretation

The evaluation of this compound derivatives requires robust synthetic strategies and validated biological assays. As a senior scientist, the rationale behind selecting a specific protocol is as important as the protocol itself. We must ensure our methods are reproducible, quantitative, and directly address the biological question at hand.

General Synthetic Approach

The synthesis of these derivatives can be achieved through various modern organic chemistry techniques. A common strategy involves building the functionalized indole core through multi-step sequences or convergent approaches like metal-catalyzed cross-coupling reactions.[14][15][16][17]

Caption: Generalized synthetic workflow for derivatives.

Key Experimental Protocols

A. In Vitro Antiproliferative Activity: The MTT Assay

-

Causality : The MTT assay is chosen as a primary screening tool because it provides a quantitative measure of metabolic activity, which is a reliable proxy for cell viability and proliferation. It allows for the rapid assessment of a compound's cytotoxic or cytostatic effects across multiple cancer cell lines and concentrations, enabling the determination of a dose-response relationship and the IC₅₀ value.

-

Protocol :

-

Cell Plating : Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[18][19]

-

Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours).[20]

-

MTT Addition : Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[18] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[21]

-

Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to a vehicle-treated control. Plot viability against the logarithm of compound concentration and fit the data to a sigmoidal curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

-

B. Target Engagement: In Vitro Kinase Inhibition Assay

-

Causality : Once a compound shows antiproliferative activity, it is crucial to validate that it engages its intended molecular target. An in vitro kinase assay directly measures the compound's ability to inhibit the enzymatic activity of a specific purified kinase, confirming the mechanism of action.[22][23]

-

Protocol (Luminescence-Based, e.g., ADP-Glo™) :

-

Reagent Preparation : Prepare serial dilutions of the inhibitor in buffer. Prepare a solution containing the purified kinase (e.g., TRKA) and the specific peptide substrate.[24][25]

-

Kinase Reaction : In a multi-well plate, combine the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP. Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.[25]

-

ATP Depletion : Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP.[23]

-

Signal Generation : Add a Kinase Detection Reagent, which converts the ADP produced by the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase enzyme to generate a luminescent signal.[23]

-

Luminescence Reading : Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis : Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot percent inhibition against the logarithm of concentration to determine the IC₅₀ value for enzyme inhibition.

-

C. Antimicrobial Efficacy: Broth Microdilution for MIC Determination

-

Causality : The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[26] It provides a quantitative result that defines the lowest concentration of the compound required to inhibit the visible growth of a specific microorganism, which is essential for evaluating potency.[27][28]

-

Protocol :

-

Compound Preparation : In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).[29]

-

Inoculum Preparation : Prepare a standardized suspension of the test bacterium (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland turbidity standard.[28][30]

-

Inoculation : Inoculate each well of the plate with the bacterial suspension, resulting in a final concentration of ~5 x 10⁵ CFU/mL. Include a positive control (bacteria, no compound) and a negative control (medium only).[27]

-

Incubation : Incubate the plate at 37°C for 18-24 hours.[30]

-

MIC Determination : The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[26]

-

Data Summary and Interpretation

Quantitative data from these assays must be presented clearly to allow for direct comparison and SAR analysis.

Table 1: Representative Anticancer Activity Data

| Compound ID | Modification | Cell Line | IC₅₀ (µM) | Target Kinase | Kinase IC₅₀ (nM) |

|---|---|---|---|---|---|

| Lead-01 | 6-NH₂ | A549 (Lung) | 5.2 | TRKA | 450 |

| Analog-A | 6-NH-Ac | A549 (Lung) | 1.8 | TRKA | 95 |

| Analog-B | 6-NH-SO₂Me | A549 (Lung) | 2.5 | TRKA | 120 |

| Analog-C | 6-N(Me)₂ | A549 (Lung) | >20 | TRKA | >1000 |

(Data is hypothetical and for illustrative purposes)

-

Interpretation : The data in Table 1 suggests that acylation (Analog-A) or sulfonylation (Analog-B) of the 6-amino group enhances both cellular antiproliferative activity and direct kinase inhibition compared to the parent compound. In contrast, dimethylation (Analog-C) is detrimental to activity, highlighting a specific SAR trend where a hydrogen bond-donating capability at the 6-position may be crucial for potent inhibition.

Table 2: Representative Antimicrobial Activity Data

| Compound ID | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

|---|---|---|---|

| Lead-01 | 6-NH₂ | 32 | >128 |

| Analog-D | 6-NH-(pyridin-4-ylmethyl) | 8 | 64 |

| Analog-E | 6-NH-(4-fluorobenzyl) | 16 | >128 |

(Data is hypothetical and for illustrative purposes)

-

Interpretation : The introduction of a basic pyridinium moiety (Analog-D) significantly improves activity against the Gram-positive S. aureus and confers some activity against the Gram-negative E. coli. This suggests that adding a cationic or polar group at the 6-position can enhance antimicrobial properties, possibly by improving interaction with the bacterial cell envelope.

Conclusion and Future Directions

The this compound scaffold represents a versatile and highly promising platform for the development of novel therapeutics. The primary biological activities identified are potent anticancer effects, driven largely by the inhibition of key oncogenic protein kinases, and significant antimicrobial properties.

Future research should focus on:

-

Library Expansion : Systematic derivatization of the 6-amino group to explore a wider chemical space and refine SAR for both potency and selectivity.

-

Target Deconvolution : For compounds with potent cellular activity, unbiased screening against broad kinase panels can identify novel targets or explain polypharmacological effects.

-

ADME/Tox Profiling : Lead compounds must be evaluated for their absorption, distribution, metabolism, excretion, and toxicity profiles to assess their potential as viable drug candidates.

-

In Vivo Efficacy : Promising candidates should be advanced into relevant animal models of cancer or infection to validate their therapeutic efficacy in a physiological context.

By integrating rational design, robust synthesis, and rigorous biological evaluation, the full therapeutic potential of this compound derivatives can be realized.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current scenario of indole derivatives with potential anti-drug-resistant cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and kinase inhibitory activity of novel substituted indigoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Carbonylative synthesis and functionalization of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. atcc.org [atcc.org]

- 19. texaschildrens.org [texaschildrens.org]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. In vitro kinase assay [protocols.io]

- 23. bmglabtech.com [bmglabtech.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. Broth Microdilution | MI [microbiology.mlsascp.com]

- 27. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 28. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 29. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 30. protocols.io [protocols.io]

The Versatile Scaffolding of 6-Amino-1H-indole-3-carbonitrile in Modern Organic Synthesis

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1] Within this privileged heterocyclic family, 6-amino-1H-indole-3-carbonitrile has emerged as a particularly valuable and versatile building block. Its trifunctional nature, comprising a reactive amino group on the benzene ring, a nucleophilic indole nitrogen, and an electrophilic nitrile at the C3 position, offers a rich chemical canvas for the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful synthetic intermediate. We will delve into validated synthetic protocols, explore the chemoselective transformations of its distinct functional groups, and showcase its utility in the construction of biologically active molecules, with a particular focus on kinase inhibitors.

Introduction: The Strategic Importance of the Indole Scaffold

The indole ring system is a recurring motif in a vast array of biologically active compounds, from the essential amino acid tryptophan to the neurotransmitter serotonin.[1] This prevalence has cemented its status as a "privileged structure" in drug discovery, a scaffold that is capable of binding to multiple biological targets. The unique electronic properties of the indole nucleus, characterized by a π-rich pyrrole ring fused to a benzene ring, allow for a diverse range of chemical modifications.

This compound distinguishes itself by presenting three strategic points of diversification. The amino group at the C6 position serves as a versatile handle for a variety of transformations, most notably the Sandmeyer reaction, which opens the door to a wide array of functionalities. The indole nitrogen (N1) provides a site for alkylation or acylation, enabling the modulation of physicochemical properties such as solubility and lipophilicity. Finally, the carbonitrile group at C3, while being a relatively stable functional group, can participate in various chemical transformations or act as a key pharmacophoric element. This guide will systematically dissect the synthetic utility of this powerful building block.

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is most reliably achieved through a multi-step sequence starting from a readily available indole precursor. A common and logical pathway involves the introduction of a nitro group at the 6-position, followed by the formation of the C3-carbonitrile, and culminating in the reduction of the nitro group to the desired amine.

Caption: Synthetic pathway to this compound.

Step 1: Regioselective Nitration of Indole-3-carboxaldehyde

The initial step involves the regioselective nitration of indole-3-carboxaldehyde. The presence of the electron-withdrawing formyl group at the C3 position deactivates the pyrrole ring towards electrophilic attack, thereby directing the incoming electrophile to the benzene ring. Nitration of indole-3-carbaldehyde derivatives is a common strategy to achieve the desired 6-nitro substitution pattern.[2]

Experimental Protocol:

-

To a solution of indole-3-carboxaldehyde in a suitable solvent such as glacial acetic acid, slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) at a controlled temperature (typically 0-10 °C).

-

The reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by pouring it onto ice, and the precipitated product, 6-nitro-1H-indole-3-carboxaldehyde, is collected by filtration, washed with water, and dried.

Step 2: Conversion of the Aldehyde to a Nitrile

The formyl group of 6-nitro-1H-indole-3-carboxaldehyde is then converted to the carbonitrile. A well-established method for this transformation is the dehydration of the corresponding oxime.

Experimental Protocol:

-

6-Nitro-1H-indole-3-carboxaldehyde is reacted with hydroxylamine hydrochloride in a suitable solvent system, such as a mixture of formic acid and N-methylpyrrolidone (NMP), often with a base like sodium formate, under reflux.[2]

-

This reaction forms the intermediate oxime, which is then dehydrated in situ or in a subsequent step using a dehydrating agent (e.g., acetic anhydride or a milder reagent like diammonium hydrogen phosphate in 1-nitropropane) to yield 6-nitro-1H-indole-3-carbonitrile.[2][3]

-

The crude product is isolated by precipitation and purified by recrystallization.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the primary amine. This can be achieved through various methods, with catalytic hydrogenation or reduction with metals in acidic media being the most common. The choice of reducing agent can be critical to avoid the reduction of the nitrile group.

Experimental Protocol (Catalytic Hydrogenation):

-

6-Nitro-1H-indole-3-carbonitrile is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

A catalyst, typically palladium on carbon (Pd/C), is added to the solution.

-

The mixture is then subjected to a hydrogen atmosphere (using a hydrogen balloon or a Parr hydrogenator) and stirred until the reaction is complete (monitored by TLC).

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield this compound.

Alternative Protocol (Reduction with SnCl₂):

Stannous chloride (SnCl₂) in an acidic medium is a reliable reagent for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities.[4]

-

6-Nitro-1H-indole-3-carbonitrile is suspended in a solvent such as ethanol or ethyl acetate.

-

An excess of stannous chloride dihydrate (SnCl₂·2H₂O) is added, followed by a strong acid like concentrated hydrochloric acid.

-

The reaction mixture is stirred, often with heating, until the reduction is complete.

-

After completion, the reaction is carefully neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution), and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to afford this compound.

The Chemical Reactivity of this compound: A Triumvirate of Functionality

The synthetic power of this compound lies in the distinct and addressable reactivity of its three functional groups. This allows for a high degree of control in designing synthetic routes to complex molecules.

Caption: Key reactive sites of this compound.

Transformations of the 6-Amino Group: The Gateway to Diversity via the Sandmeyer Reaction

The primary aromatic amine at the C6 position is arguably the most versatile functional group on the scaffold. It can be readily converted into a diazonium salt, which is an excellent leaving group and can be subsequently displaced by a wide range of nucleophiles in the presence of a copper(I) catalyst, a process known as the Sandmeyer reaction.[5][6]

Diazotization Protocol:

-

This compound is dissolved or suspended in a cold (0-5 °C) aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

-

A solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the low temperature. The formation of the diazonium salt is typically immediate.[7]

Subsequent Sandmeyer Reactions:

The resulting diazonium salt solution can be used directly in a variety of transformations:

| Target Functional Group | Reagents | Product |

| Chloro | CuCl in HCl | 6-Chloro-1H-indole-3-carbonitrile |

| Bromo | CuBr in HBr | 6-Bromo-1H-indole-3-carbonitrile |

| Cyano | CuCN in KCN | 1H-Indole-3,6-dicarbonitrile |

| Hydroxyl | Cu₂O, Cu(NO₃)₂ in H₂O | 6-Hydroxy-1H-indole-3-carbonitrile |

This ability to introduce a range of substituents at the C6 position is invaluable for structure-activity relationship (SAR) studies in drug discovery.

Reactions at the Indole Nitrogen: Modulating Physicochemical Properties

The indole nitrogen is a nucleophilic center that can be readily alkylated or acylated. These modifications are crucial for altering the molecule's properties, such as solubility, lipophilicity, and metabolic stability.

N-Alkylation:

N-alkylation can be achieved by reacting this compound with an alkyl halide in the presence of a base.[8]

Experimental Protocol:

-

To a solution of this compound in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

The alkylating agent (e.g., methyl iodide, benzyl bromide) is then added, and the reaction is stirred, often with heating, until completion.

-

Workup involves quenching the reaction, extracting the product, and purification by chromatography.

N-Acylation:

N-acylation is typically performed using an acyl chloride or anhydride in the presence of a base.[9]

Experimental Protocol:

-

This compound is dissolved in a suitable solvent (e.g., dichloromethane, THF).

-

A base, such as triethylamine or pyridine, is added, followed by the dropwise addition of the acylating agent (e.g., acetyl chloride, benzoyl chloride).

-

The reaction is stirred at room temperature until completion, followed by an aqueous workup and purification.

The Indole Core: Further Functionalization

While the C3 position is occupied, the C2, C4, C5, and C7 positions of the indole ring can still undergo further functionalization, although this is less common and often requires more forcing conditions or specific directing groups. For instance, after converting the 6-amino group to a halide via the Sandmeyer reaction, the resulting 6-halo-1H-indole-3-carbonitrile can participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction to introduce aryl or heteroaryl substituents.[10]

Applications in the Synthesis of Biologically Active Molecules: A Focus on Kinase Inhibitors

The this compound scaffold is particularly well-suited for the synthesis of kinase inhibitors.[1] Many kinase inhibitors feature a heterocyclic core that mimics the adenine ring of ATP, and the indole nucleus is a common choice. The functional handles on this compound allow for the strategic placement of substituents that can interact with key residues in the ATP-binding pocket of kinases.

For example, the 6-amino group can be acylated or sulfonylated to introduce functionalities that form hydrogen bonds with the hinge region of the kinase. The indole N-H can also act as a hydrogen bond donor. The C3-nitrile group can also participate in hydrogen bonding or other interactions within the active site.

Caption: General workflow for kinase inhibitor synthesis.

Derivatives of indole-3-carbonitrile have been investigated as inhibitors for various kinases, including Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases.[11] The ability to rapidly generate a library of analogs from this compound makes it an ideal starting point for such medicinal chemistry programs.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its trifunctional nature provides a wealth of opportunities for the construction of complex and diverse molecular architectures. The synthetic routes to this intermediate are well-established, and its reactivity is predictable and controllable. The ability to selectively functionalize the 6-amino group, the indole nitrogen, and potentially other positions on the indole core makes it an invaluable tool for medicinal chemists, particularly in the design and synthesis of kinase inhibitors and other biologically active compounds. As the demand for novel and diverse chemical matter continues to grow in drug discovery, the strategic application of such versatile building blocks will undoubtedly play an increasingly important role in the development of new therapeutic agents.

References

- 1. Indole, a versatile aromatic heterocycle with diverse roles in nature and medicine | Blog | Biosynth [biosynth.com]

- 2. 6-nitro-1H-indole-3-carbonitrile | 4769-99-7 | Benchchem [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 6. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sandmeyer Reaction [organic-chemistry.org]

Discovery of Novel Indole-Based Kinase Inhibitors: From Privileged Scaffold to Precision Medicine

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Protein kinases, constituting approximately 20% of the druggable genome, are pivotal regulators of cellular signaling and have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, making the development of potent and selective inhibitors a central focus of therapeutic research.[1][2] Within the vast chemical space explored for kinase inhibition, the indole scaffold has earned the status of a "privileged structure."[1][3][4] Its unique combination of a planar, aromatic system capable of forming crucial hydrogen bonds with the kinase hinge region, coupled with multiple sites for synthetic modification, makes it an ideal foundation for designing novel inhibitors.[5][6][7] This guide provides a comprehensive overview of the strategies and methodologies employed in the discovery and development of indole-based kinase inhibitors, intended for researchers and scientists in the field. We will delve into the core principles of target selection, hit identification strategies—including high-throughput screening, fragment-based drug discovery, and structure-based design—and the iterative process of hit-to-lead optimization, supported by field-proven insights and detailed experimental protocols.

The Strategic Convergence: Why Indoles and Kinases?

The enduring success of indole-based compounds as kinase inhibitors is not accidental; it is rooted in the fundamental principles of molecular recognition between the ligand and the protein target.

The Kinase ATP-Binding Site: A Conserved Target

The human kinome comprises over 500 protein kinases that catalyze the transfer of a phosphate group from ATP to a substrate protein, a process fundamental to signal transduction.[2] Most small-molecule inhibitors are ATP-competitive, targeting the well-defined ATP-binding pocket.[8] This pocket contains a critical "hinge region" that forms hydrogen bonds with the adenine ring of ATP to anchor it in place. A successful inhibitor must mimic this interaction.

The challenge, however, lies in achieving selectivity. Due to the high degree of conservation in the ATP-binding site across the kinome, designing an inhibitor that targets a specific kinase without affecting others is a significant hurdle.[2][9]

The Indole Scaffold: A "Privileged" Hinge Binder

The indole ring system, a fusion of a benzene and a pyrrole ring, is an exceptional pharmacophore for kinase inhibition.[5][10] Its N-H group and aromatic system are perfectly poised to act as both a hydrogen bond donor and acceptor, effectively mimicking the hinge-binding interactions of ATP's adenine moiety.[7][11] The 7-azaindole variant is particularly adept at this, forming two hydrogen bonds with the kinase hinge region, making it a powerful and versatile scaffold.[7][12]

Beyond its hinge-binding prowess, the indole core's structural versatility allows for extensive chemical modification at multiple positions (e.g., C3, C5, N1).[5][13] This enables medicinal chemists to systematically tune a compound's properties to enhance potency, improve selectivity by engaging with less-conserved sub-pockets, and optimize pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).[5][6]

Core Strategies for Hit Discovery

Identifying an initial "hit"—a compound with confirmed activity against the target kinase—is the first major step in the discovery pipeline. Three primary strategies dominate the landscape, each with distinct philosophies and technical requirements.

High-Throughput Screening (HTS)

HTS is a brute-force approach that involves screening large chemical libraries, often containing hundreds of thousands of compounds, for inhibitory activity against the target kinase.[14][15]

-

Causality: The rationale is that by testing a vast and diverse set of molecules, one can identify novel chemical scaffolds with unexpected activity, providing unique starting points for optimization that might not be found through rational design alone.[8] This method prioritizes breadth to maximize the chances of a serendipitous discovery.

-

Self-Validation: A robust HTS campaign is a self-validating system. It requires rigorous assay development to ensure a high signal-to-noise ratio, minimal false positives/negatives, and reproducibility. Z'-factor is a key statistical metric used to validate the quality of an HTS assay.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

-

Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the target kinase. A europium cryptate-labeled anti-phospho-specific antibody binds to the phosphorylated substrate. When a streptavidin-conjugated fluorophore (e.g., XL665) is added, it binds to the biotin, bringing the donor (europium) and acceptor (XL665) into close proximity, generating a FRET signal.

-

Reagent Preparation:

-

Prepare Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

-

Prepare serial dilutions of test compounds (from the library) in DMSO, then dilute further in Kinase Buffer.

-

Prepare a solution of the target kinase and the biotinylated substrate peptide in Kinase Buffer.

-

Prepare an ATP solution in Kinase Buffer at 2x the final desired concentration (often at the Km value for the kinase).

-

Prepare a "Stop/Detection" buffer containing EDTA (to chelate Mg²⁺ and stop the kinase reaction), the europium-labeled antibody, and the streptavidin-fluorophore.

-

-

Assay Procedure (384-well plate):

-

Dispense 5 µL of the compound solution to each well.

-

Add 5 µL of the kinase/substrate mixture to all wells.

-

Initiate the reaction by adding 10 µL of the ATP solution. Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of the Stop/Detection buffer.

-

Incubate for 60 minutes to allow for antibody binding.

-

Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

-

Data Analysis: Calculate the HTRF ratio (Acceptor Signal / Donor Signal) and determine the percent inhibition for each compound relative to positive (no inhibitor) and negative (no kinase) controls.

Fragment-Based Drug Discovery (FBDD)

FBDD takes a more refined approach. Instead of screening large, complex molecules, it screens libraries of small, low-molecular-weight "fragments" (typically <300 Da) at high concentrations.[15][16]

-

Causality: The core principle is that small fragments can form highly efficient, low-affinity interactions with the target protein.[17] Because of their simplicity, these interactions are often of high quality. The identified fragment hits are then optimized and grown or linked together into more potent, lead-like molecules using structural information.[15][17] This bottom-up approach allows for a more thorough exploration of chemical space around the binding site.

-

Self-Validation: FBDD relies heavily on biophysical and structural methods for hit validation. A true hit must be confirmed by multiple techniques (e.g., NMR, X-ray crystallography) to ensure it binds specifically to the intended site and is not an artifact.

Protocol: X-ray Crystallography for Fragment Hit Validation

-

Principle: To confirm that a fragment binds to the kinase active site and to determine its precise binding mode, which is essential for guiding the optimization process.

-

Protein Preparation: Express and purify the kinase domain to >95% homogeneity. Concentrate the protein to 5-10 mg/mL in a suitable buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl).

-

Co-crystallization/Soaking:

-

Co-crystallization: Mix the protein with the fragment (at ~5-10 mM) prior to setting up crystallization trials.

-

Soaking: Grow apo-protein crystals first. Prepare a "soaking solution" by adding the fragment (at ~10-50 mM) to the mother liquor from the crystallization drop. Transfer the apo-crystal into this solution and incubate for a few hours to overnight.

-

-

Cryo-protection and Data Collection:

-

Transfer the crystal into a cryo-protectant solution (typically mother liquor supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation.

-

Flash-cool the crystal in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination:

-

Process the diffraction data to obtain electron density maps.

-

Use molecular replacement with a known kinase structure to solve the phase problem.

-

Build the protein model into the electron density map.

-

Identify the "difference density" corresponding to the bound fragment and model the fragment into this density.

-

Refine the structure to achieve good agreement between the model and the experimental data (R-work/R-free values). The resulting structure provides atomic-level detail of the fragment's interactions.[16]

-

Structure-Based Drug Design (SBDD)

SBDD uses the three-dimensional structure of the target kinase to rationally design inhibitors.[2][18] This is not strictly a hit-finding method on its own but is a critical component of both FBDD and the optimization of hits from HTS.

-

Causality: By understanding the shape, charge, and hydrogen-bonding potential of the ATP-binding pocket, chemists can design molecules that are complementary to the target, maximizing binding affinity and selectivity.[2][19] For example, if a nearby pocket is hydrophobic, a chemist can add a corresponding nonpolar group to the indole scaffold to increase potency.

-

Self-Validation: The validation of SBDD is the empirical result. A design hypothesis is validated when the synthesized compound shows the predicted increase in potency or selectivity in a biochemical assay. The iterative cycle of design, synthesis, and testing is a self-correcting process.[18]

The Iterative Cycle of Hit-to-Lead Optimization

Once a validated hit is identified, the goal is to transform it into a "lead" compound with improved potency, selectivity, and drug-like properties. This is achieved through a cyclical process of design, synthesis, and testing, guided by Structure-Activity Relationship (SAR) studies.

Establishing Structure-Activity Relationships (SAR)

SAR is the cornerstone of medicinal chemistry. It involves systematically modifying the chemical structure of the hit compound and measuring the effect of each change on its biological activity.[5] For an indole scaffold, this involves exploring substitutions at various positions.

-

Example SAR Exploration:

-

Position N1: Adding bulky groups can probe for interactions in the solvent-exposed region or influence the planarity of the ring system.

-

Position C3: This is a common point for adding linkers to larger chemical groups that can extend into deeper pockets of the kinase, often dramatically increasing selectivity and potency.

-

Position C5: Substitution here can modulate electronic properties and provide vectors for engaging with the ribose-binding pocket.[13]

-

Protocol: In Silico Docking for SAR Hypothesis Generation

-

Principle: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[20] It is used to prioritize which chemical modifications are most likely to improve binding.

-

Preparation:

-

Obtain a high-resolution crystal structure of the target kinase (e.g., from the PDB). If a ligand is already present, this can guide the definition of the binding site.

-

Prepare the protein structure using software like AutoDock Tools: remove water molecules, add hydrogen atoms, and assign charges.[20]

-

Prepare 3D structures of the virtual library of indole analogues to be tested.

-

-

Docking Procedure (using AutoDock Vina):

-

Define the "search space" or "grid box" which encompasses the ATP-binding site of the kinase.

-

Run the docking algorithm, which will sample different conformations and orientations of each ligand within the search space.

-

The program will score the poses based on a scoring function that estimates the binding free energy.

-

-

Analysis:

-

Analyze the top-ranked poses for each analogue.

-

Examine the predicted interactions (hydrogen bonds, hydrophobic contacts, etc.).

-

Use this information to form a hypothesis: "Adding a hydroxyl group at position X should form a new hydrogen bond with Serine-123, increasing potency."

-

Synthesize the prioritized compounds to test the hypothesis experimentally.

-

Data Interpretation: Case Studies of Approved Indole-Based Inhibitors

The success of the indole scaffold is best illustrated by the numerous inhibitors that have reached clinical use. These drugs highlight how different substitution patterns on the core structure can achieve potent and selective inhibition of diverse kinase targets.

| Drug Name | Primary Kinase Target(s) | Therapeutic Area | Key Structural Feature | Reported IC₅₀ |

| Sunitinib [21][22][23] | VEGFR, PDGFR, c-KIT | Renal Cell Carcinoma, GIST | Oxindole core with a diethylaminoethyl carboxamide side chain | VEGFR-2: ~6-82 nM |

| Osimertinib [3][22] | EGFR (T790M mutant) | Non-Small Cell Lung Cancer | Indole core with an acrylamide group for covalent binding | EGFRT790M: ~1 nM |

| Alectinib [22] | ALK | Non-Small Cell Lung Cancer | Fused indole (carbazole) derivative | ALK: ~1.9 nM |

| Nintedanib [23] | VEGFR, FGFR, PDGFR | Idiopathic Pulmonary Fibrosis, NSCLC | Indolin-2-one core with a methylpiperazine side chain | VEGFR-2: 13 nM |

| Tivantinib [22] | c-MET | Investigational (NSCLC) | Indole-based, non-ATP competitive (disputed) | c-MET: ~360 nM |

Note: IC₅₀ values can vary significantly based on assay conditions.

Overcoming Challenges and Future Frontiers

While the discovery of indole-based kinase inhibitors has been highly successful, significant challenges remain.

-

Achieving Selectivity: As mentioned, targeting the conserved ATP site makes achieving selectivity difficult. Strategies to overcome this include designing inhibitors that exploit unique residues in adjacent sub-pockets or that bind to the inactive conformation (Type II inhibitors) of the kinase.[2][19][24]

-

Acquired Resistance: Tumors often develop resistance to kinase inhibitors through mutations in the target kinase's active site.[25] The development of third-generation inhibitors like Osimertinib, which targets a specific resistance mutation (T790M) in EGFR, exemplifies a successful strategy to combat this.[22][25]

-

CNS Penetration: For brain tumors, inhibitors must be able to cross the blood-brain barrier (BBB). Many kinase inhibitors are substrates for efflux pumps like P-gp, limiting their free concentration in the brain.[26] Designing inhibitors with physicochemical properties conducive to BBB penetration is a major challenge.[26]

-

Future Directions: The field is continuously evolving. The application of artificial intelligence and machine learning (AI/ML) is accelerating the design process by predicting compound activity and optimizing properties more efficiently.[27] Furthermore, the exploration of allosteric inhibitors, which bind outside the ATP pocket, and covalent inhibitors that form a permanent bond with the target, represent promising avenues for achieving greater selectivity and overcoming resistance.[9][25]

References

- 1. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Challenges and innovative solutions for kinase inhibitor discovery in immunology - American Chemical Society [acs.digitellinc.com]

- 10. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

- 14. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fragment-based design of kinase inhibitors: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. Structurebased drug design and AutoDock study of potential protein tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]

- 22. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. growingscience.com [growingscience.com]

- 24. [PDF] Protein Kinase Inhibitors: Insights into Drug Design from Structure | Semantic Scholar [semanticscholar.org]

- 25. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Leveraging artificial intelligence and machine learning in kinase inhibitor development: advances, challenges, and future prospects - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Exploring the Therapeutic Potential of 6-amino-1H-indole-3-carbonitrile: A Technical Guide for Drug Discovery Professionals

Abstract

The indole scaffold remains a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its versatile role in the architecture of synthetic therapeutic agents.[1] This guide delves into the untapped therapeutic potential of a specific, yet under-explored derivative: 6-amino-1H-indole-3-carbonitrile. While direct extensive research on this molecule is nascent, a comprehensive analysis of its constituent functional moieties—the 6-aminoindole core and the 3-cyano group—provides a strong, rational basis for predicting its pharmacological profile. This document synthesizes existing knowledge on related compounds to project the therapeutic promise of this compound, focusing on its potential as a kinase inhibitor for applications in oncology, inflammation, and neurodegenerative disorders. We present hypothesized mechanisms of action, detailed protocols for synthesis and biological evaluation, and a forward-looking perspective to guide future research and development.

Introduction: The Strategic Combination of Bioactive Moieties

The indole ring system is a privileged structure in drug discovery, capable of mimicking peptide structures and engaging with a multitude of biological targets.[1] The strategic functionalization of this core can dramatically influence its biological activity. In this compound, two key pharmacophores are combined:

-

The 6-Aminoindole Scaffold: The presence of an amino group at the 6-position enhances the molecule's reactivity and serves as a crucial building block for derivatives with demonstrated anti-cancer and anti-inflammatory properties.[2] It is a known reactant in the synthesis of inhibitors for critical cellular targets like the mammalian target of rapamycin (mTOR), protein kinase C θ (PKCθ), and DNA topoisomerase II.[3][4]

-

The 3-Cyanoindole Moiety: The introduction of a cyano group at the C3 position significantly alters the electronic properties of the indole ring, creating a versatile synthetic handle for creating diverse derivatives.[1] More importantly, 3-cyanoindoles are recognized for a broad spectrum of biological activities and are key intermediates in the synthesis of pharmaceuticals for oncology, neurology, and infectious diseases.[1][5]

This unique combination within this compound suggests a synergistic potential, positioning it as a compelling candidate for targeted therapeutic development.

Physicochemical Properties and Synthesis

A foundational understanding of the molecule's characteristics is paramount for its application in drug development.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃ | [6] |

| Molecular Weight | 157.18 g/mol | [6] |

| Purity | Typically >95% | [6] |

| Appearance | Solid (form may vary) | [4] |

| Melting Point | 75-79 °C (for 6-aminoindole) | [4] |

| InChI Key | VWEPNRNPXXROIV-UHFFFAOYSA-N | [6] |

Note: Some data, like the melting point, is referenced from the parent 6-aminoindole due to a lack of specific data for the 3-carbonitrile derivative.

Postulated Synthesis Routes

While a definitive, optimized synthesis for this compound is not extensively documented, established methods in indole chemistry allow for the postulation of viable synthetic pathways.

Route 1: Fischer Indole Synthesis followed by Cyanation

The Fischer indole synthesis is a classic and versatile method for creating indole rings from (substituted) phenylhydrazines and aldehydes or ketones under acidic conditions.[3][5]

Step-by-Step Protocol: Fischer Indole Synthesis of 6-Aminoindole

-

Hydrazone Formation: React 4-aminophenylhydrazine with a suitable aldehyde or ketone (e.g., acetaldehyde for a 2-methyl-6-aminoindole) in an acidic medium like acetic acid.[3]

-

Cyclization: Heat the resulting hydrazone in the presence of a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride) to induce cyclization and elimination of ammonia, yielding the 6-aminoindole core.[5]

-

Purification: Purify the crude product via column chromatography on silica gel.

Following the synthesis of the 6-aminoindole precursor, the cyano group can be introduced at the C3 position. Palladium-catalyzed C-H cyanation offers a direct and efficient method.[7]

Step-by-Step Protocol: C3-Cyanation of 6-Aminoindole

-

Reaction Setup: In a reaction vessel, combine 6-aminoindole, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a phosphine-based ligand), and a safe cyanide source. A combination of ammonium bicarbonate (NH₄HCO₃) and dimethyl sulfoxide (DMSO) can serve as an in-situ "CN" source.[7]

-